molecular formula C12H15NO2 B11897827 (S)-2-(Dimethylamino)-2,3-dihydro-1H-indene-5-carboxylic acid

(S)-2-(Dimethylamino)-2,3-dihydro-1H-indene-5-carboxylic acid

Cat. No.: B11897827
M. Wt: 205.25 g/mol
InChI Key: UFVUDAGFZIJYRN-NSHDSACASA-N
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Description

(S)-2-(Dimethylamino)-2,3-dihydro-1H-indene-5-carboxylic acid is a chiral compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group and a carboxylic acid group attached to an indene backbone. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Dimethylamino)-2,3-dihydro-1H-indene-5-carboxylic acid typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indene Backbone: The indene backbone can be synthesized through a series of cyclization reactions involving aromatic precursors.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions, often using dimethylamine as the nucleophile.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which may involve the use of carbon dioxide or carboxylating agents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Dimethylamino)-2,3-dihydro-1H-indene-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The dimethylamino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(S)-2-(Dimethylamino)-2,3-dihydro-1H-indene-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-(Dimethylamino)-2,3-dihydro-1H-indene-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group and the carboxylic acid group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(Dimethylamino)-2,3-dihydro-1H-indene-5-carboxylic acid is unique due to its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties. Its chiral nature allows for enantioselective interactions, making it valuable in asymmetric synthesis and chiral recognition studies.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

(2S)-2-(dimethylamino)-2,3-dihydro-1H-indene-5-carboxylic acid

InChI

InChI=1S/C12H15NO2/c1-13(2)11-6-8-3-4-9(12(14)15)5-10(8)7-11/h3-5,11H,6-7H2,1-2H3,(H,14,15)/t11-/m0/s1

InChI Key

UFVUDAGFZIJYRN-NSHDSACASA-N

Isomeric SMILES

CN(C)[C@H]1CC2=C(C1)C=C(C=C2)C(=O)O

Canonical SMILES

CN(C)C1CC2=C(C1)C=C(C=C2)C(=O)O

Origin of Product

United States

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